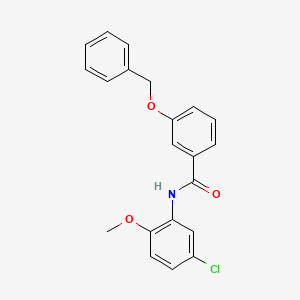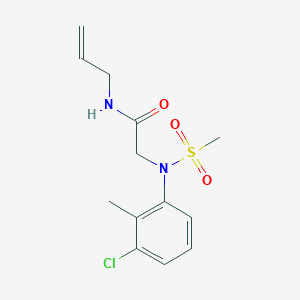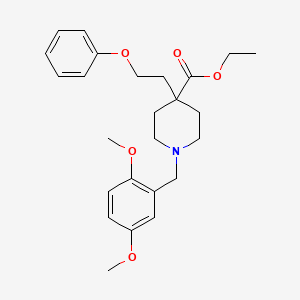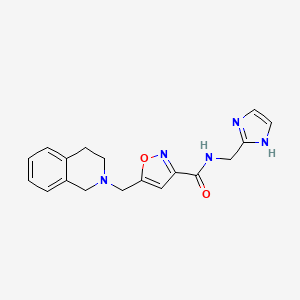![molecular formula C14H17Cl2NO6 B4974365 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate, also known as DCMO, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been synthesized for various applications, including as a chemical probe for biological studies.
科学的研究の応用
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been used in various scientific research applications, including as a chemical probe for studying the function of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in cell signaling and are important drug targets. 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to selectively bind to a specific subtype of GPCR, the kappa opioid receptor, and modulate its activity. This has provided valuable insights into the function of this receptor and its potential as a drug target.
作用機序
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and addiction. By binding to this receptor, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate can block its activity and modulate downstream signaling pathways. This can lead to a reduction in pain and stress-related behaviors, as well as a potential therapeutic effect in addiction.
Biochemical and Physiological Effects:
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects in various animal models. In rats, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to reduce pain-related behaviors in a dose-dependent manner. It has also been shown to reduce stress-related behaviors, such as anxiety and depression, in mice. Additionally, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to have a potential therapeutic effect in addiction, as it can reduce drug-seeking behaviors in rats.
実験室実験の利点と制限
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has several advantages for lab experiments, including its selectivity for the kappa opioid receptor and its stability as an oxalate salt. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the use of 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate in scientific research. One potential application is in the development of new drugs for pain and addiction, as 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has shown promise in reducing pain-related behaviors and drug-seeking behaviors in animal models. Additionally, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate could be used as a chemical probe for studying other GPCRs and their downstream signaling pathways. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate and its potential as a therapeutic agent.
合成法
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to form 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate. The final product can be obtained as an oxalate salt, which is more stable and easier to handle than the free base.
特性
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2.C2H2O4/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15;3-1(4)2(5)6/h1-3H,4-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJLALZGBIYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)
![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)



![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)


![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)